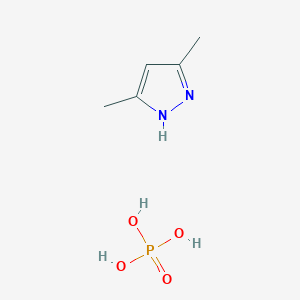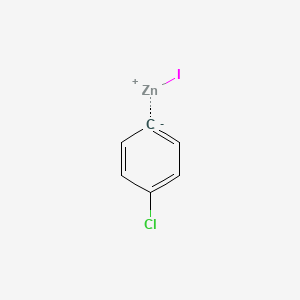
Lincomycin 2-phosphate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of lincomycin-2-phosphate involves the tritylation of 3,4-O-anisylidene lincomycin, leading to the formation of a key intermediate, 7-O-trityl-3,4-O-anisplidene lincomycin. This intermediate, upon phosphorylation and subsequent hydrolysis and treatment with aqueous acetic acid, yields lincomycin-2-phosphate. This process highlights the chemical modifications required to obtain the phosphate ester version of lincomycin, which possesses similar in vivo activity to the parent compound despite being water-soluble and having a less bitter taste (Morozowich et al., 1969).
Molecular Structure Analysis
The molecular structure and absolute configuration of lincomycin have been detailed through studies utilizing X-ray crystallography. Such studies provide insight into the conformational and structural features of lincomycin, offering a basis for comparison with other aminoglycoside antibiotics. These investigations reveal the molecule's composition, consisting of an amino acid linked by an amide group to a monosaccharide of galactose stereochemistry, further stabilized by a network of hydrogen bonds (Rajeswaran & Srikrishnan, 2004).
Chemical Reactions and Properties
Lincomycin-2-phosphate undergoes hydrolysis as its predominant degradative route in a pH range of 1-10, with stability most pronounced at pH 6-10. This characteristic underlines the compound's stability across a variety of pH levels, indicating its potential for varied pharmaceutical formulations (Oesterling & Rowe, 1970).
Physical Properties Analysis
The aqueous stability studies of lincomycin-2-phosphate highlight its behavior under different temperatures and pH values, revealing insights into its physical stability, which is crucial for its storage, handling, and formulation into pharmaceutical products. The stability of lincomycin-2-phosphate at neutral to slightly alkaline conditions suggests it retains its integrity in a range of formulations, supporting its therapeutic efficacy (Oesterling & Rowe, 1970).
Chemical Properties Analysis
Investigations into the effects of various compounds on lincomycin production and stability, including the role of phosphate, glucose, and ammonium, shed light on the chemical properties of lincomycin and its derivatives. These studies indicate how lincomycin's production and stability are influenced by the presence of these compounds, which is crucial for optimizing manufacturing processes and ensuring the effectiveness of the final pharmaceutical product (Young, Kempe, & Bader, 1985).
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Lincomycin A :
- Lincomycin A, containing a methylmercapto-substituted octose, is derived from D-fructose 6-phosphate and D-ribose 5-phosphate. A study identified GDP-D-erythro-α-D-gluco-octose as a key intermediate in the methylthiolincosamide (MTL) biosynthetic pathway (Lin et al., 2014).
- Another study on lincomycin A's biosynthesis found that D-erythro-D-gluco-octose 8-phosphate is a crucial intermediate, formed via a transaldol reaction (Sasaki et al., 2012).
Chemical Structure and Mechanism of Action :
- Lincomycin and its derivatives, including clindamycin, are noted for their biological activity against bacteria, particularly Gram-positive ones, and also protozoans (Spížek & Řezanka, 2017).
Clinical Applications and Resistance :
- A study on lincomycin's cultivation and biosynthesis highlighted its use against Gram-positive bacteria (Spížek & Řezanka, 2004).
- Lincomycin's efficacy in clinical practice is also discussed in another study, mentioning its use for bacterial infections and protozoal diseases like malaria (Spížek & Řezanka, 2004).
Synthesis and Bioactivity of Lincomycin-2-phosphate :
- Research on the synthesis and bioactivity of lincomycin-2-phosphate found it to be as active as lincomycin in vivo, with slightly higher blood levels upon oral administration in dogs (Morozowich et al., 1969).
Stability and Analysis Methods :
- A study developed a stability-indicating HPLC method for routine analysis of an injectable lincomycin and spectinomycin formulation, which could also be used for purity and degradation evaluation of these formulations (Abualhasan et al., 2012).
Effects on Cell Growth and Antibiotic Production :
- The effects of phosphate, glucose, and ammonium on cell growth and lincomycin production by Streptomyces lincolnensis were investigated, showing that phosphate and ammonium salts, while essential for cell growth, had negative effects on antibiotic production (Young et al., 1985).
Environmental Impact :
- A review of lincomycin's occurrence, effects, and behavior in the agricultural and aquatic environment highlighted its frequent detection and potential impact on non-target organisms and the spread of resistant genes (Mehrtens et al., 2021).
Safety And Hazards
Lincomycin 2-phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of skin contact, it is recommended to wash the affected area with soap and water .
Zukünftige Richtungen
Research is ongoing to improve the pharmaceutical and biological properties of lincomycin, including the synthesis of esters which could be cleaved by in vivo enzyme systems . There is also a focus on maximizing lincomycin production using Streptomyces lincolnensis by establishing fermentation conditions for commercial applications . The world market for lincomycin is at the scale of hundreds of tons per year .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35N2O9PS/c1-5-6-10-7-11(20(3)8-10)17(24)19-12(9(2)21)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h9-16,18,21-23H,5-8H2,1-4H3,(H,19,24)(H2,25,26,27)/t9-,10-,11+,12-,13-,14+,15-,16-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNQOUOFMWKNLY-AVENPWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35N2O9PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lincomycin 2-phosphate | |
CAS RN |
27480-30-4 | |
| Record name | Lincomycin-2-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027480304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINCOMYCIN-2-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4RBJ6PFR6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




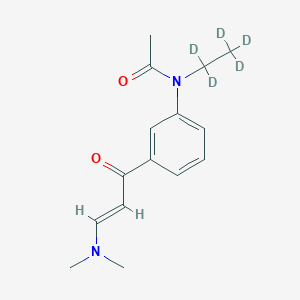
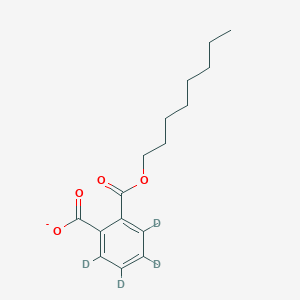
![2-Propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate;hydrochloride](/img/structure/B1146465.png)
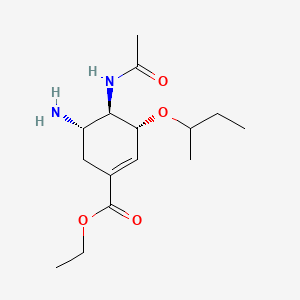
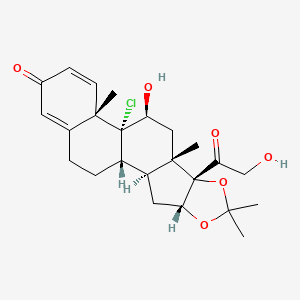
![2-Amino-5-[[1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1146472.png)
